![molecular formula C25H29BrN4OS B2854577 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 1185050-00-3](/img/structure/B2854577.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Description
Molecular Structure Analysis
The compound contains a spiro[4.5]deca-1,3-dien-2-yl group, which is a type of bicyclic compound where the two rings share only one atom . The compound also contains a bromophenyl group, an ethyl group, and a dimethylphenyl group, which could influence its reactivity and properties.Scientific Research Applications
Biochemical Interactions and Potential Therapeutic Benefits
- CCR5 Receptor Antagonism : A study on the CCR5 receptor-based mechanism of action for a similar compound highlighted its potent noncompetitive allosteric antagonism, offering insights into potential HIV-1 therapeutic applications (Watson et al., 2005).
- Antimicrobial Activity : Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, closely related to the query compound, demonstrated significant antimicrobial properties, suggesting potential for developing new antimicrobial agents (Fahim & Ismael, 2019).
- Cholinesterase Inhibition : A study on N-aryl derivatives of similar compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases (Riaz et al., 2020).
Synthetic Methodologies and Chemical Properties
- Synthetic Routes : Innovative synthetic approaches for related acetamide derivatives, highlighting the structural diversity and complexity achievable in this chemical class, offer valuable insights for the synthesis of the query compound (Severina et al., 2020).
- Computational and Quantum Calculations : The reactivity and antimicrobial activity of certain derivatives were also explored through computational calculations, providing a basis for understanding the electronic structure and reactivity of similar compounds (Altıntop et al., 2011).
Anticancer and Anticonvulsant Activities
- Anticancer Potential : New derivatives have shown moderate to high inhibition activities against various cancer cell lines, suggesting the potential of similar compounds in anticancer research (Flefel et al., 2017).
- Anticonvulsant Properties : The anticonvulsant activities of similar compounds have been evaluated, with some showing promising results in preclinical models, indicating potential applications in epilepsy management (Severina et al., 2020).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-4-30-11-9-25(10-12-30)28-23(19-5-7-20(26)8-6-19)24(29-25)32-16-22(31)27-21-14-17(2)13-18(3)15-21/h5-8,13-15H,4,9-12,16H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIWBLWJPJBTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide |
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